Benzestrol (CAS 85-95-0): A Comprehensive Technical Guide
Benzestrol (CAS 85-95-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and biological properties of Benzestrol (CAS 85-95-0), a synthetic nonsteroidal estrogen. The information is compiled to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
Benzestrol, with the chemical name 4,4'-(1,2-Diethyl-3-methyl-1,3-propanediyl)bisphenol, is a white to off-white crystalline solid.[1][2] It belongs to the stilbestrol group of compounds, although technically it is a structural analog.[3]
Identification and Structure
| Identifier | Value |
| CAS Number | 85-95-0 |
| Molecular Formula | C₂₀H₂₆O₂[4] |
| Molecular Weight | 298.42 g/mol [3] |
| IUPAC Name | 4-[3-ethyl-4-(4-hydroxyphenyl)hexan-2-yl]phenol[5] |
| Synonyms | Benzoestrol, Chemestrogen, Octestrol, Octofollin[4][5] |
| InChI Key | DUTFBSAKKUNBAL-UHFFFAOYSA-N[6] |
| SMILES | CCC(C(C)c1ccc(O)cc1)C(CC)c2ccc(O)cc2[6] |
Physicochemical Data
The following table summarizes the key physicochemical properties of Benzestrol.
| Property | Value | Reference |
| Melting Point | 162-166 °C | [1][4][7] |
| Boiling Point | 431.4 °C at 760 mmHg | [4][7] |
| Density | 1.063 g/cm³ | [4] |
| Flash Point | 192.8 °C | [4][7] |
| Solubility | Practically insoluble in water.[3] Freely soluble in acetone, ether, ethanol, methanol, and dilute sodium hydroxide (B78521) solution.[3] Soluble in vegetable oils.[3] Slightly soluble in benzene, chloroform, and petroleum ether.[1][3] | |
| Appearance | White to off-white crystalline powder/solid. | [1][2] |
| XLogP3 | 5.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 6 | [4] |
Experimental Protocols
Synthesis of Benzestrol
The synthesis of Benzestrol was first reported by Stuart et al. in 1946. The following is a summary of the experimental protocol described in their publication.
Methodology:
The synthesis involves the reaction of an appropriate Grignard reagent with a substituted deoxybenzoin, followed by dehydration and subsequent reduction.
-
Starting Materials: p-Anisaldehyde, Ethylmagnesium bromide.
-
Step 1: Grignard Reaction: p-Anisaldehyde is reacted with ethylmagnesium bromide to produce an intermediate carbinol.
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Step 2: Dehydration: The carbinol is dehydrated, typically using an acid catalyst, to form an anethole (B165797) derivative.
-
Step 3: Dimerization and Reduction: The anethole derivative undergoes dimerization, followed by reduction to yield the dihydrodiethylstilbestrol structure.
-
Step 4: Demethylation: The final step involves the demethylation of the methoxy (B1213986) groups on the phenyl rings to yield the dihydroxy compound, Benzestrol.
Note: For a detailed, step-by-step protocol, including reaction conditions, purification methods, and characterization data, it is essential to consult the original publication: Stuart, A. H., et al. (1946). Synthetic Estrogenic Agents. I. The Synthesis of Benzestrol. Journal of the American Chemical Society, 68(5), 729–733.
Determination of Melting Point
The melting point of Benzestrol is a key indicator of its purity. A standard laboratory procedure for determining the melting point of a solid organic compound is the capillary method.
Methodology:
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Sample Preparation: A small amount of dry, finely powdered Benzestrol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound like Benzestrol, this range is typically narrow.[7][8]
Determination of Solubility
The solubility of Benzestrol in various solvents is determined by direct observation.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of Benzestrol (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period to ensure thorough mixing and to reach equilibrium.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, the process can be repeated with a larger volume of solvent to determine the approximate solubility limit. For qualitative assessment, solubility in water, and various organic and aqueous acidic/basic solutions is typically tested.[9][10]
Biological Activity and Mechanism of Action
Benzestrol is a potent synthetic estrogen that exerts its biological effects by interacting with estrogen receptors (ERs).[8] It has been shown to have approximately 130% of the relative binding affinity of estradiol (B170435) for estrogen receptors.[3][8]
Estrogen Receptor Signaling Pathway
Benzestrol functions as an estrogen receptor agonist. Its primary mechanism of action involves binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[8] This interaction initiates a cascade of molecular events that mimic the effects of endogenous estrogens.
The binding of Benzestrol to the estrogen receptor induces a conformational change in the receptor protein. This change facilitates the dissociation of heat shock proteins and promotes the dimerization of the receptor. The activated receptor-dimer complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological responses to estrogens.
Experimental Workflow for Determining Estrogenic Activity
The estrogenic activity of Benzestrol can be quantitatively assessed using in vitro bioassays. The Yeast Estrogen Screen (YES) and the MCF-7 cell proliferation assay are two commonly employed methods.
The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase). When an estrogenic compound like Benzestrol binds to the hER, it activates the transcription of the reporter gene, leading to a measurable color change.
Experimental Workflow:
-
Yeast Culture Preparation: A culture of the recombinant yeast is grown to a specific optical density.
-
Assay Plate Preparation: Serial dilutions of Benzestrol and control compounds (e.g., 17β-estradiol as a positive control, and a solvent blank as a negative control) are added to a 96-well microtiter plate.
-
Incubation: The yeast culture, mixed with a chromogenic substrate for β-galactosidase (e.g., CPRG), is added to the wells of the microtiter plate. The plate is then incubated for a defined period (e.g., 48-72 hours) at a controlled temperature (e.g., 30°C).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for the color change and 620 nm for yeast growth).
-
Data Analysis: The estrogenic activity is determined by constructing a dose-response curve and calculating the EC₅₀ value (the concentration that elicits 50% of the maximal response).
The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is stimulated by estrogens. This characteristic is utilized to assess the estrogenic potential of compounds like Benzestrol.
Experimental Workflow:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium. Prior to the assay, they are typically maintained in a medium devoid of estrogens to reduce basal proliferation.
-
Cell Seeding: A known number of cells are seeded into the wells of a 96-well plate and allowed to attach.
-
Treatment: The cells are then treated with various concentrations of Benzestrol, along with positive (e.g., 17β-estradiol) and negative (vehicle) controls.
-
Incubation: The plate is incubated for a period of several days (e.g., 6 days) to allow for cell proliferation.
-
Quantification of Proliferation: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.
-
Data Analysis: A dose-response curve is generated by plotting cell number or absorbance against the concentration of Benzestrol. The EC₅₀ value is then calculated.
References
- 1. westlab.com [westlab.com]
- 2. thinksrs.com [thinksrs.com]
- 3. byjus.com [byjus.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ftb.com.hr [ftb.com.hr]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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